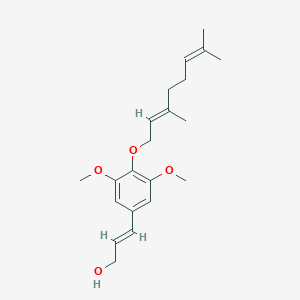
Nelumol A
Vue d'ensemble
Description
Nelumol A is a compound that has been identified as an active principle from Ligularia nelumbifolia, a plant species known for its medicinal properties. It is one of the oxyprenylated and azoprenylated phenylpropanoids that have been synthesized and tested for biological activity. Specifically, Nelumol A has been found to be a potent agonist of the farnesoid X receptor (FXR), which is a nuclear receptor involved in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. The activity of Nelumol A was found to be slightly superior to that of the endogenous ligand chenodeoxycholic acid (CDCA), making it a compound of interest for further research and potential clinical applications .
Synthesis Analysis
The synthesis of Nelumol A has not been explicitly detailed in the provided papers. However, the related work on the synthesis of sinapyl alcohol derivatives from Ligularia nelumbifolia, which yielded compounds such as nelumols B-E, indicates that the synthesis of such compounds typically involves multiple steps, including the use of NMR techniques for structure elucidation. The cytotoxic activities of these compounds were tested against various cancer cell lines, suggesting that similar methods could be applied to the synthesis and analysis of Nelumol A .
Molecular Structure Analysis
While the exact molecular structure of Nelumol A is not described in the provided papers, the general class of compounds it belongs to, oxyprenylated and azoprenylated phenylpropanoids, are known for their complex structures that often include multiple functional groups. These structures are typically elucidated using advanced techniques such as NMR, which provides detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactivity of Nelumol A as an FXR agonist suggests that it interacts with the receptor at a molecular level, likely through specific binding interactions. The FXR receptor is known to bind bile acids, and Nelumol A's agonistic activity implies that it may mimic the structure and reactivity of these natural ligands to some extent. The exact chemical reactions and interactions at play are not detailed in the provided papers but would be an important area of study for understanding the therapeutic potential of Nelumol A .
Physical and Chemical Properties Analysis
The physical and chemical properties of Nelumol A are not directly reported in the provided papers. However, the properties of similar compounds, such as solubility, melting point, and stability, are typically characterized as part of the compound's profile. These properties are crucial for understanding the compound's behavior in biological systems and its suitability for drug development. The related compounds from Nelumbo nucifera, such as neferine, liensinine, isoliensinine, and nuciferine, have been highlighted for their potential use in clinical trials, suggesting that Nelumol A may also possess properties conducive to pharmacological applications .
Applications De Recherche Scientifique
Phytochemistry and Pharmacology
Nelumol A, derived from Nelumbo nucifera (sacred lotus), has been extensively studied for its diverse chemical compounds and pharmacological activities. It is one of the 243 natural compounds identified in N. nucifera, which includes alkaloids, flavonoids, glycosides, and terpenoids. These compounds exhibit pharmacological activities against cancer, microbial infection, diabetes, inflammation, and obesity. Nelumol A, in particular, has been preliminarily tested as an aromatase inhibitor, showing significant inhibition in HEK293 cells and KGN cells. This suggests its potential application in clinical trials for related conditions (Epifano et al., 2014).
Anti-Inflammatory and Antioxidant Properties
Nelumol A exhibits notable anti-inflammatory properties. Research has shown that various parts of N. nucifera, including those containing Nelumol A, are effective in reducing pro-inflammatory mediators. These effects are partly attributed to its inhibition of NF-κB activity and the presence of compounds like catechin and quercetin (Park et al., 2017). Additionally, its antioxidant properties have been recognized, with studies indicating its effectiveness in combating oxidative stress.
Cardiovascular Health
Nelumol A has shown promise in supporting cardiovascular health. It has been implicated in preventing contractile dysfunction in ischemic and reperfused rat hearts, suggesting its potential in treating ischemia and related heart conditions (Kim et al., 2006).
Cancer Research
In cancer research, Nelumol A has been identified as a potential therapeutic agent. It has been shown to inhibit tumor growth and development, particularly in inflammation-related colorectal carcinogenesis (Miyazaki et al., 2021). This links Nelumol A to possible clinical applications in cancer prevention and treatment.
Reproductive Health
Studies have also focused on the effects of Nelumol A on reproductive health. Nelumbo nucifera, from which Nelumol A is derived, has been used in traditional medicine for its antifertility properties. Research on Nelumbo nucifera seeds indicated effects on the reproductive organs of female rats, suggesting a potential role in managing fertility (Mutreja et al., 2008).
Mécanisme D'action
Target of Action
Nelumol A is a farnesoid X receptor (FXR) agonist . FXR is a nuclear receptor that regulates the expression of genes involved in various aspects of lipid metabolism, inflammation, and bile acid homeostasis .
Mode of Action
As an FXR agonist, Nelumol A binds to the FXR, activating it . This activation leads to changes in the transcription of genes regulated by FXR
Biochemical Pathways
The activation of FXR by Nelumol A impacts several biochemical pathways. FXR plays a crucial role in bile acid homeostasis, lipid metabolism, and inflammation . By activating FXR, Nelumol A can influence these pathways, potentially leading to therapeutic effects in conditions such as liver cholestatic disorders, metabolic syndrome, inflammatory states, nonalcoholic steatohepatitis (NASH), and diabetes .
Result of Action
The activation of FXR by Nelumol A can lead to changes at the molecular and cellular levels. These changes can include alterations in gene expression related to lipid metabolism, inflammation, and bile acid homeostasis
Propriétés
IUPAC Name |
(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,5-dimethoxyphenyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-16(2)8-6-9-17(3)11-13-25-21-19(23-4)14-18(10-7-12-22)15-20(21)24-5/h7-8,10-11,14-15,22H,6,9,12-13H2,1-5H3/b10-7+,17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNIFFJAKKQUJF-NRHDHWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C=C1OC)C=CCO)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C(C=C1OC)/C=C/CO)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nelumol A | |
CAS RN |
77836-86-3 | |
| Record name | O-Geranylsinapyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077836863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the cytotoxic activity of Nelumol A and its synthetic analogs?
A1: Nelumol A (1) and its close analog, Nelumal A (2), have demonstrated cytotoxic activity against several tumor cell lines. [, ] Furthermore, researchers synthesized a series of analogs, including 4-O-benzyl and 4-O-(2-methylbutenyl) derivatives, to investigate structure-activity relationships. These compounds were tested for their cytotoxic activity against A-549 (lung cancer), HL-60 (leukemia), and KB (nasopharyngeal carcinoma) cell lines. [] This research suggests the potential of Nelumol A and its analogs as lead compounds for anticancer drug development.
Q2: What is the origin of Nelumol A and what other related compounds have been discovered?
A2: Nelumol A was originally isolated from the plant Ligularia nelumbifolia. [, ] Interestingly, research on Ligularia species, particularly potential hybrids between L. nelumbifolia and L. subspicata, has revealed the presence of Nelumol A and other sinapyl alcohol derivatives in varying amounts. This suggests that the chemical profile of these plants can be influenced by hybridization. [] Further investigation into the phytochemistry of Ligularia species could potentially uncover novel analogs with valuable biological activities.
Q3: Have there been any attempts to synthesize Nelumol A and related compounds?
A3: Yes, total synthesis of Nelumol A (1) and Nelumal A (2) has been achieved through two different synthetic routes. [, ] Additionally, researchers have successfully synthesized geranyloxy sinapyl alcohol (6) and geranyloxy sinapyl aldehyde (7), two cytotoxic derivatives of sinapyl alcohol also found in Ligularia nelumbifolia. [] These synthetic achievements not only confirm the structures of the natural products but also provide a foundation for further investigation and modification of these compounds for potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



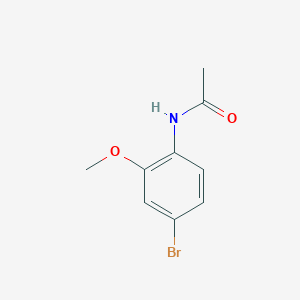
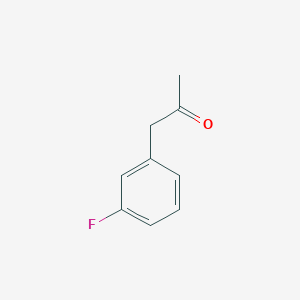

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

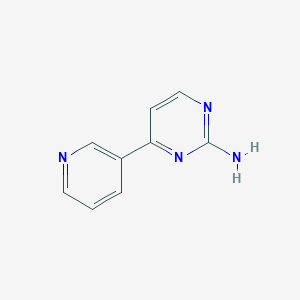

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)

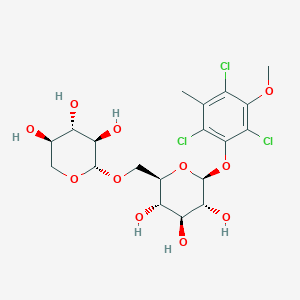
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)

![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)
